3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride
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Overview
Description
3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride is a chemical compound that features a pyrazole ring substituted with a methyl group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a palladium-catalyzed four-component coupling reaction can be employed, involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, forming stable interactions that prevent substrate access .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-3-yl)aniline
- 3-(1-methyl-1H-pyrazol-4-yl)aniline
- 3-(1-methyl-1H-pyrazol-5-yl)aniline
Uniqueness
3-(1-methyl-1H-pyrazol-5-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new drugs and materials .
Properties
CAS No. |
2229278-19-5 |
---|---|
Molecular Formula |
C10H13Cl2N3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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